N,1,5-trimethyl-N-(pyridin-4-ylmethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,5-trimethyl-N-(pyridin-4-ylmethyl)pyrazole-4-carboxamide, commonly known as TAK-242, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-242 was first discovered by Takeda Pharmaceutical Company Limited and has since been extensively studied for its anti-inflammatory properties.
Mécanisme D'action
TAK-242 exerts its anti-inflammatory effects by selectively inhibiting the TLR4 signaling pathway. TLR4 is a key receptor involved in the recognition of bacterial lipopolysaccharides (LPS) and the subsequent activation of the innate immune response. TAK-242 binds to the intracellular domain of TLR4 and prevents the recruitment of downstream signaling molecules, ultimately leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TAK-242 has also been shown to have other biochemical and physiological effects. TAK-242 has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), both of which play important roles in the regulation of the immune response. TAK-242 has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-242 is its specificity for the TLR4 signaling pathway, which allows for targeted inhibition of pro-inflammatory cytokine production. TAK-242 has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, one limitation of TAK-242 is its relatively low potency compared to other TLR4 inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent TLR4 inhibitors that could be used in combination with TAK-242 to enhance its effectiveness. Another area of interest is the investigation of TAK-242 in other inflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Additionally, the potential use of TAK-242 as a therapeutic agent in cancer treatment is an area of active research.
Méthodes De Synthèse
The synthesis of TAK-242 involves several steps, including the reaction of 4-bromo-3-nitropyridine with 1,1,1-trimethylhydrazinium iodide, followed by the reaction of the resulting compound with 4-methyl-1H-pyrazole-3-carboxylic acid. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of TAK-242.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease. In preclinical studies, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the Toll-like receptor 4 (TLR4) signaling pathway.
Propriétés
IUPAC Name |
N,1,5-trimethyl-N-(pyridin-4-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-12(8-15-17(10)3)13(18)16(2)9-11-4-6-14-7-5-11/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEQNZXBKWILJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N(C)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.